molecular formula C12H19N5O2 B14591956 N'-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide

N'-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide

Cat. No.: B14591956
M. Wt: 265.31 g/mol
InChI Key: LXERQXFIANWQFU-UHFFFAOYSA-N
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Description

N’-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide is a compound of interest in the field of medicinal chemistry. This compound is known for its potential applications in various therapeutic areas, particularly in the treatment of infectious diseases such as tuberculosis. The structure of this compound includes a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms, and a piperidine moiety, which is a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide typically involves multiple steps. One common method includes the reaction of pyrazine-2-carboxylic acid with piperidine in the presence of a coupling agent to form the intermediate compound. This intermediate is then reacted with hydroxylamine to introduce the hydroxy group, resulting in the formation of the final compound. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the type of reaction but often involve the use of solvents and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .

Scientific Research Applications

N’-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is investigated for its therapeutic potential in treating infectious diseases such as tuberculosis.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting its therapeutic effects. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound may interfere with the metabolic processes of pathogenic microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide is unique due to its specific combination of functional groups and its potential therapeutic applications. The presence of the piperidine moiety and the hydroxy group distinguishes it from other similar compounds and may contribute to its unique biological activities .

Properties

Molecular Formula

C12H19N5O2

Molecular Weight

265.31 g/mol

IUPAC Name

N'-hydroxy-6-(2-piperidin-1-ylethoxy)pyrazine-2-carboximidamide

InChI

InChI=1S/C12H19N5O2/c13-12(16-18)10-8-14-9-11(15-10)19-7-6-17-4-2-1-3-5-17/h8-9,18H,1-7H2,(H2,13,16)

InChI Key

LXERQXFIANWQFU-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(CC1)CCOC2=NC(=CN=C2)/C(=N/O)/N

Canonical SMILES

C1CCN(CC1)CCOC2=NC(=CN=C2)C(=NO)N

Origin of Product

United States

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